Codeine phosphate

Catalog No.
S626217
CAS No.
52-28-8
M.F
C36H50N2O15P2
M. Wt
812.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Codeine phosphate

CAS Number

52-28-8

Product Name

Codeine phosphate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate

Molecular Formula

C36H50N2O15P2

Molecular Weight

812.7 g/mol

InChI

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1

InChI Key

DKSZLDSPXIWGFO-BLOJGBSASA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O

Solubility

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992)

Synonyms

Ardinex, Codeine, Codeine Phosphate, Isocodeine, N Methylmorphine, N-Methylmorphine

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O

Analgesic Mechanisms:

Research explores the mechanisms by which codeine phosphate exerts its pain-relieving effects. Studies investigate its interaction with opioid receptors in the central nervous system, specifically mu-opioid receptors, and its influence on pain perception pathways []. This knowledge helps design and develop new and improved pain management strategies.

Drug Delivery Systems:

Scientists are exploring novel drug delivery systems for codeine phosphate to enhance its therapeutic efficacy and minimize side effects. This includes research on controlled-release formulations, targeted delivery systems, and alternative administration routes, such as transdermal patches or intranasal sprays []. These studies aim to optimize drug delivery and improve patient outcomes.

Addiction and Dependence Studies:

Codeine phosphate, like other opioids, has the potential for abuse and dependence. Research investigates the neurobiological and pharmacological factors contributing to codeine addiction. This includes studies on the role of different brain regions, neurotransmitters, and genetic factors in addiction development []. Understanding these mechanisms is crucial for developing effective prevention and treatment strategies for codeine and other opioid addictions.

Pharmacokinetic and Pharmacodynamic Studies:

These studies investigate the absorption, distribution, metabolism, excretion, and action of codeine phosphate in the body. This research helps determine the optimal dosage, identify potential drug interactions, and understand how individual variations in metabolism affect treatment efficacy []. This knowledge is vital for ensuring patient safety and optimizing codeine phosphate therapy.

Toxicology Studies:

Research explores the potential for codeine phosphate to cause adverse effects at various dose levels. This includes studies on its impact on different organ systems, potential carcinogenicity, and identification of potential drug interactions []. These studies are essential for ensuring the safety and efficacy of codeine phosphate in clinical use.

Codeine phosphate is a salt formed from codeine, an opiate used primarily for its analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is chemically represented as (C18H21NO3)H3PO4(C_{18}H_{21}NO_3)\cdot H_3PO_4 and often appears in the form of hemihydrates or sesquihydrates. Codeine phosphate acts as a mu-opioid receptor agonist, exerting its effects predominantly in the central nervous system, where it binds to specific receptors to modulate pain perception and respiratory function .

Codeine phosphate's primary mechanism of action involves its conversion to morphine in the liver. Morphine then binds to mu-opioid receptors in the central nervous system, inhibiting the transmission of pain signals []. Codeine itself also has weak direct activity on mu-opioid receptors, but to a much lesser extent than morphine. Additionally, codeine may suppress cough by acting on the cough center in the brainstem [].

Codeine phosphate is a prescription medication with potential safety concerns:

  • Addiction: Like other opioids, codeine phosphate can be addictive with repeated use. Long-term use can lead to dependence and withdrawal symptoms upon cessation.
  • Respiratory Depression: Codeine can slow down breathing, which can be life-threatening in high doses or for individuals with underlying respiratory problems.
  • Toxicity: Codeine overdose can be fatal, especially in individuals with CYP2D6 enzyme variations leading to increased conversion to morphine.
  • Pregnancy and Lactation: Codeine can pass through breast milk and may cause harm to newborns. Pregnant and breastfeeding women should consult with a healthcare professional before using codeine phosphate.

Codeine phosphate is soluble in water, which allows it to dissociate into codeine and phosphate ions. It reacts as a weak acid, neutralizing bases and generating moderate amounts of heat during these reactions . When heated to decomposition, it emits toxic fumes, including nitrogen oxides and phosphorus oxides . The compound's stability can be influenced by hydrogen bonding within its crystal structure, affecting its solubility and bioavailability .

The primary biological activity of codeine phosphate involves its action on mu-opioid receptors. It is less potent than morphine but still effective in managing moderate pain. Codeine is metabolized in the liver, where approximately 5-10% is converted to morphine, enhancing its analgesic effects. Additionally, codeine phosphate exhibits antitussive properties by suppressing the cough reflex through central nervous system pathways . The compound can also lead to various side effects such as sedation, dizziness, and potential for dependence .

Codeine phosphate can be synthesized through several methods:

  • Direct Neutralization: Codeine base is reacted with phosphoric acid to form codeine phosphate.
  • Salt Formation: The reaction of codeine with phosphoric acid in the presence of water can yield different hydrates of codeine phosphate.
  • Crystallization Techniques: Controlled crystallization from aqueous solutions can produce specific hydrates with distinct properties .

Codeine phosphate is widely used in clinical settings for:

  • Pain Management: It is prescribed for moderate pain relief.
  • Cough Suppression: Utilized in formulations aimed at reducing cough frequency.
  • Combination Therapies: Often included in multi-ingredient medications for enhanced therapeutic effects against pain and cough .

Codeine phosphate interacts with several metabolic enzymes, primarily cytochrome P450 2D6 and UDP-glucuronosyltransferases (UGT2B7 and UGT2B4). These interactions are crucial as they influence the drug's metabolism and efficacy. Additionally, it may interact with other central nervous system depressants, leading to increased sedation or respiratory depression . Studies have shown that genetic variations in metabolic enzymes can significantly affect individual responses to codeine therapy.

Several compounds share structural or functional similarities with codeine phosphate. Below are some key comparisons:

Compound NameMain UsePotencyUnique Features
MorphinePain reliefHighStronger analgesic effect; higher risk of dependence
OxycodonePain reliefModerateMore potent than codeine; used for severe pain
HydrocodonePain relief; cough suppressionModerateOften combined with acetaminophen; higher potency
DextromethorphanCough suppressionNoneNon-opioid; does not have analgesic properties

Codeine phosphate's uniqueness lies in its balance between efficacy and safety profile compared to stronger opioids like morphine. Its lower potency reduces the risk of severe side effects while still providing adequate relief for moderate pain and cough suppression .

Physical Description

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992)

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

9

Exact Mass

812.26864289 g/mol

Monoisotopic Mass

812.26864289 g/mol

Heavy Atom Count

55

LogP

-1.4 (LogP)

Melting Point

428 to 455 °F (decomposes) (NTP, 1992)

UNII

GSL05Y1MN6

Related CAS

76-57-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (64.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (62.22%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (20%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (57.78%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

52-28-8

Wikipedia

Codeine phosphate

FDA Medication Guides

Tuxarin ER
Chlorpheniramine Maleate; Codeine Phosphate
TABLET, EXTENDED RELEASE;ORAL
MAINPOINTE
12/15/2023
Phenergan W/ Codeine
Codeine Phosphate; Promethazine Hydrochloride
SYRUP;ORAL
ANI PHARMS

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types